1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Description
The compound 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analogue characterized by a pyrimidine-2,4-dione base linked to a modified oxolane (tetrahydrofuran) sugar moiety. Key structural features include:
- A hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, common in natural nucleosides but modified here for tailored pharmacokinetics.
- Stereochemistry (2R,3R,4S,5R) critical for mimicking natural nucleosides and enabling interactions with viral polymerases or cellular enzymes .
This compound is hypothesized to exhibit antiviral properties, leveraging structural modifications to resist enzymatic degradation while maintaining binding affinity to viral targets .
Properties
Molecular Formula |
C12H18N2O7 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-19-4-5-20-10-7(6-15)21-11(9(10)17)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
ONCKIVPMJFNVPA-QCNRFFRDSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares the target compound with structurally related analogues:
Key Observations
Sugar Modifications: The 2-methoxyethoxy group in the target compound replaces natural hydroxyl groups (e.g., in uridine), reducing polarity and enhancing membrane permeability compared to uridine . Azido derivatives (e.g., ) introduce reactive handles for click chemistry but may compromise metabolic stability due to their non-natural functionality .
Fluorinated or deuterated bases (e.g., remdesivir analogues) enhance resistance to enzymatic deamination, critical for prolonged antiviral activity .
Biological Implications :
- The target compound’s 2-methoxyethoxy group may reduce interactions with phosphorylases, extending half-life compared to uridine .
- Bulky protecting groups (e.g., bis(4-methoxyphenyl) in ) are used in oligonucleotide synthesis but are absent here, suggesting the target is optimized for direct therapeutic use rather than intermediate synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
